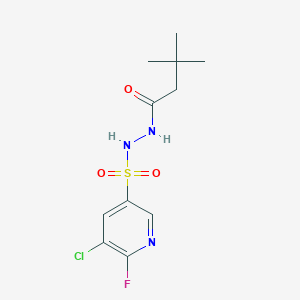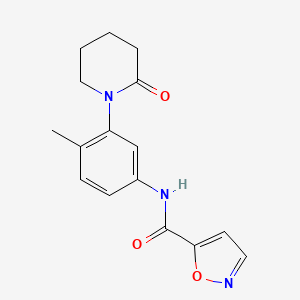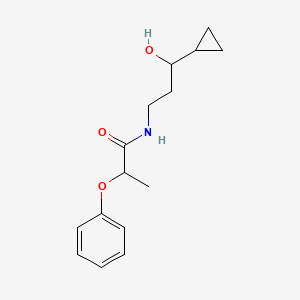![molecular formula C21H21NO4S B2750655 [4-[(4-Methylphenyl)sulfonylamino]naphthalen-1-yl] butanoate CAS No. 305341-18-8](/img/structure/B2750655.png)
[4-[(4-Methylphenyl)sulfonylamino]naphthalen-1-yl] butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-[(4-Methylphenyl)sulfonylamino]naphthalen-1-yl] butanoate is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as "MSB" and has been synthesized using various methods. MSB has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions for research.
Mécanisme D'action
MSB is believed to exert its anti-inflammatory and analgesic effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins. MSB has also been found to inhibit the activity of lipoxygenase, an enzyme that is involved in the production of leukotrienes.
Biochemical and Physiological Effects:
MSB has been found to exhibit anti-inflammatory and analgesic effects in various animal models. MSB has also been found to reduce the production of pro-inflammatory cytokines and chemokines. MSB has been shown to be well-tolerated in animal studies, with no significant adverse effects observed.
Avantages Et Limitations Des Expériences En Laboratoire
MSB has several advantages for use in lab experiments, including its ease of synthesis, low cost, and high purity. However, MSB has limitations, including its low solubility in water and its potential to degrade over time.
Orientations Futures
There are several future directions for research involving MSB. One area of research is the development of new drugs based on the structure of MSB. Another area of research is the synthesis of new luminescent materials using MSB. Additionally, MSB can be further studied for its potential applications in the detection of metal ions and in the development of new materials for use in electronic devices.
Méthodes De Synthèse
MSB can be synthesized using various methods, including the reaction of 4-aminonaphthalene-1-sulfonamide with 4-methylbenzoyl chloride in the presence of triethylamine. The resulting product is then treated with butanoic anhydride to obtain MSB. Other methods involve the use of different reagents and solvents.
Applications De Recherche Scientifique
MSB has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and biological research. MSB has been found to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs. MSB has also been used in the synthesis of luminescent materials and as a fluorescent probe for the detection of metal ions.
Propriétés
IUPAC Name |
[4-[(4-methylphenyl)sulfonylamino]naphthalen-1-yl] butanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4S/c1-3-6-21(23)26-20-14-13-19(17-7-4-5-8-18(17)20)22-27(24,25)16-11-9-15(2)10-12-16/h4-5,7-14,22H,3,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCYGXSAAAQVEFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OC1=CC=C(C2=CC=CC=C21)NS(=O)(=O)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-naphthamide](/img/structure/B2750573.png)
![2-Chloro-N-[2-(3-hydroxyphenyl)-1-phenylethyl]acetamide](/img/structure/B2750574.png)

![3,4-dimethyl-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}benzene-1-sulfonamide](/img/structure/B2750576.png)
![Tert-butyl 1-[4-[(prop-2-enoylamino)methyl]benzoyl]azetidine-3-carboxylate](/img/structure/B2750579.png)
![N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-oxo-2H-pyran-5-carboxamide](/img/structure/B2750582.png)
![N-(3-(3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)ureido)phenyl)acetamide](/img/structure/B2750583.png)




![2-{[3-(butan-2-yl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B2750592.png)
![Benzo[d][1,3]dioxol-5-yl(4-(cyclopropylsulfonyl)piperazin-1-yl)methanone](/img/structure/B2750593.png)
